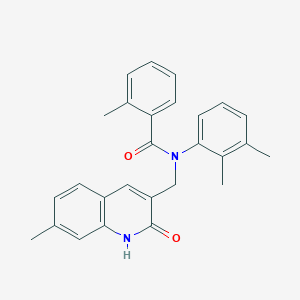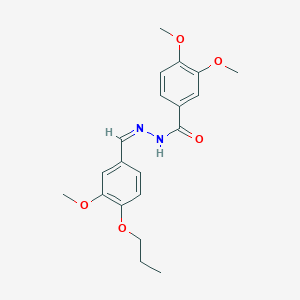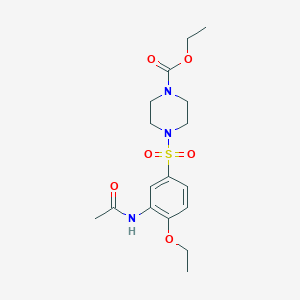![molecular formula C25H25N5O4 B7719560 2-[4-(3,5-Dimethoxybenzoyl)piperazin-1-YL]-3-(5-methyl-1,2,4-oxadiazol-3-YL)quinoline](/img/structure/B7719560.png)
2-[4-(3,5-Dimethoxybenzoyl)piperazin-1-YL]-3-(5-methyl-1,2,4-oxadiazol-3-YL)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3,5-Dimethoxybenzoyl)piperazin-1-YL]-3-(5-methyl-1,2,4-oxadiazol-3-YL)quinoline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, a piperazine ring, and an oxadiazole moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,5-Dimethoxybenzoyl)piperazin-1-YL]-3-(5-methyl-1,2,4-oxadiazol-3-YL)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the formation of the oxadiazole ring via cyclization. The final step involves the attachment of the 3,5-dimethoxybenzoyl group to the piperazine ring. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,5-Dimethoxybenzoyl)piperazin-1-YL]-3-(5-methyl-1,2,4-oxadiazol-3-YL)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s versatility.
Scientific Research Applications
2-[4-(3,5-Dimethoxybenzoyl)piperazin-1-YL]-3-(5-methyl-1,2,4-oxadiazol-3-YL)quinoline has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[4-(3,5-Dimethoxybenzoyl)piperazin-1-YL]-3-(5-methyl-1,2,4-oxadiazol-3-YL)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-Methoxyphenyl)piperazin-1-YL]-3-(5-methyl-1,2,4-oxadiazol-3-YL)quinoline
- 2-[4-(3,4-Dimethoxybenzoyl)piperazin-1-YL]-3-(5-methyl-1,2,4-oxadiazol-3-YL)quinoline
- 2-[4-(3,5-Dimethoxybenzoyl)piperazin-1-YL]-3-(5-methyl-1,2,4-thiadiazol-3-YL)quinoline
Uniqueness
What sets 2-[4-(3,5-Dimethoxybenzoyl)piperazin-1-YL]-3-(5-methyl-1,2,4-oxadiazol-3-YL)quinoline apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the 3,5-dimethoxybenzoyl group, in particular, enhances its potential interactions with biological targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-[3-(5-methyl-1,2,4-oxadiazol-3-yl)quinolin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4/c1-16-26-23(28-34-16)21-14-17-6-4-5-7-22(17)27-24(21)29-8-10-30(11-9-29)25(31)18-12-19(32-2)15-20(13-18)33-3/h4-7,12-15H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAVKTFBPODNNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC3=CC=CC=C3N=C2N4CCN(CC4)C(=O)C5=CC(=CC(=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-BUTYL-N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B7719495.png)
![N-phenyl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7719499.png)
![3-chloro-N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzamide](/img/structure/B7719504.png)
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7719508.png)



![N-(4-methoxyphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7719544.png)




![N-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-methoxybenzamide](/img/structure/B7719586.png)
